
4,4',4''-Nitrilotribenzoic acid
Overview
Description
4,4',4''-Nitrilotribenzoic acid (H₃NTB) is a tritopic ligand with a triphenylamine core and three carboxyl groups. Its molecular formula is C₂₁H₁₅NO₆ (molecular weight: 377.35 g/mol), and it is soluble in polar solvents like DMF and DMSO . H₃NTB is widely used in constructing metal-organic frameworks (MOFs) due to its extended π-electron system, which enhances luminescence and redox activity . Key applications include catalysis (e.g., alcohol oxidation, dye degradation), gas adsorption, and sensing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’,4’'-Nitrilotribenzoic acid is typically synthesized through a multi-step chemical process. The synthesis involves the nitration of triphenylamine, followed by the hydrolysis of the nitrated product to introduce the carboxyl groups. The reaction conditions often include the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Nitrilotribenzoic acid may involve large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-Nitrilotribenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions include functionalized derivatives of 4,4’,4’'-Nitrilotribenzoic acid, such as amino, hydroxyl, and alkyl-substituted compounds .
Scientific Research Applications
Materials Science
4,4',4''-Nitrilotribenzoic acid is extensively utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique structural and luminescent properties that are beneficial for various applications.
- Coordination Polymers : The compound serves as a ligand in the formation of coordination polymers that display luminescence. For example, studies have shown that frameworks constructed with this ligand can emit light efficiently under specific conditions .
Material Type | Luminescent Properties | Synthesis Method |
---|---|---|
Coordination Polymers | High emission efficiency | Hydrothermal synthesis |
Metal-Organic Frameworks | Variable luminescence based on metal centers | Solvothermal methods |
Biological Applications
This compound has demonstrated significant biological activity, particularly in microbiology.
- Antimicrobial Properties : It has been documented for its effectiveness in detecting pathogens such as Salmonella enterica serovar Typhimurium. The compound exhibits peroxidase-like activity that enhances its antimicrobial efficacy by facilitating the uptake by bacterial cells .
- Enzyme Inhibition : Research indicates that it acts as an inhibitor for certain cytochrome P450 enzymes (CYP2C9), which can influence drug metabolism and pharmacokinetics. This property suggests potential applications in drug interaction studies.
Industrial Applications
In industrial contexts, this compound is used in the production of dyes and pigments due to its reactive functional groups that allow for various chemical modifications.
Case Study 1: Detection of Salmonella enterica
A study focused on food safety utilized this compound to enhance the detection sensitivity of Salmonella enterica. The results indicated a significant reduction in detection time compared to traditional methods, showcasing NTB's potential as a rapid diagnostic agent.
Case Study 2: Polymerization Reactions
Research into polymer chemistry revealed that varying concentrations of this compound affect the rate and efficiency of polymerization processes. This study concluded that NTB could be optimized for creating high-performance polymer films with tailored properties for specific applications such as membranes and coatings .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4,4’,4’'-Nitrilotribenzoic acid involves its interaction with various molecular targets and pathways:
Luminescence: The compound exhibits luminescent properties due to its conjugated π-electron system, which allows it to absorb and emit light.
Polymerization: The compound can initiate polymerization reactions, leading to the formation of polybenzimidazole films and other polymeric materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
A. Ligand Core and Coordination Modes
- H₃NTB : Features a central triphenylamine group, enabling Lewis acid-base interactions and π-π stacking. The three carboxyl groups allow diverse coordination modes (e.g., bridging, chelating) with metals like Zn²⁺, Ce³⁺, and Ln³⁺ .
- 4,4',4''-Benzene-1,3,5-Triyl-Tribenzoic Acid (H₃BTB) : Contains a benzene-triyl core instead of triphenylamine, limiting electron delocalization. This reduces redox activity compared to H₃NTB but improves thermal stability in MOFs .
- 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-Diyl)Dibenzoic Acid (H₂F6PdB) : Fluorine substituents increase hydrophobicity and acid resistance, making it suitable for MOFs in harsh environments .
B. Luminescence Properties
- H₃NTB-Based MOFs : Exhibit strong ligand-centered emission (458–524 nm) due to the π-conjugated triphenylamine core. For example, Zn-H₃NTB MOFs show tunable emission depending on co-ligands (e.g., bipyridine vs. pyridine) .
- BODIPY-Based Ligands : Display sharper emission peaks (500–600 nm) but require complex synthesis. H₃NTB offers comparable luminescence with simpler preparation .
- Terpyridine Derivatives : Provide metal-to-ligand charge transfer (MLCT) emission but lack the carboxylate diversity of H₃NTB for robust MOF formation .
Catalytic Performance
A. Oxidation Reactions
- Ce-H₃NTB MOF : Achieves 100% conversion of cinnamyl alcohol and 53% styrene oxidation using H₂O₂ as an oxidant. Selectivity for styrene oxide and benzaldehyde is 75% and 100%, respectively .
- Ir/Ru-Doped MOFs: Superior selectivity (>90%) for epoxides but require noble metals, increasing cost .
B. Dye Degradation
- Ce-H₃NTB MOF : Degrades rhodamine B (RhB), methyl blue (MeB), and Congo red (CR) with >90% efficiency via •OH radical pathways. Recyclable for 5 cycles without significant loss .
- Zn-H₃NTB MOFs : Lower efficiency (~70%) due to slower radical generation .
- UiO-67 (Zr-MOFs with H₂bPDC) : Focus on adsorption over catalytic degradation, limiting applicability .
Porosity and Gas Adsorption
Ligand | MOF Example | Surface Area (m²/g) | Pore Size (Å) | Application |
---|---|---|---|---|
H₃NTB | JUMP-1 (Co-MOF) | 1,200–1,500 | 8–12 | H₂ storage, Li-ion batteries |
H₃BTB | ECUT-100 (U-MOF) | 800–1,000 | 6–8 | CO₂ capture, NH₃ adsorption |
H₂F6PdB | UiO-67-F6 | 1,500–1,800 | 10–14 | Hydrophobic gas separation |
- H₃NTB MOFs : Moderate surface area but exceptional proton conductivity (e.g., ECUT-36 for H₂/D₂ separation) .
- H₃NOTB (Nitrilotrisbenzenetricarboxylic Acid): Higher porosity (>2,000 m²/g) but lower chemical stability .
Stability and Recyclability
Biological Activity
4,4',4''-Nitrilotribenzoic acid (NTB) is a compound with significant biological activities and applications in various fields, including microbiology and materials science. Its unique chemical structure allows it to interact with biological systems in ways that can be harnessed for practical applications.
- Molecular Formula : C21H15NO6
- Molecular Weight : 377.35 g/mol
- CAS Number : 118996-38-6
Antimicrobial Properties
NTB has been documented for its antimicrobial properties, particularly in the detection of pathogens such as Salmonella enterica serovar Typhimurium. The mechanism of action is attributed to its peroxidase-like activity , which facilitates the uptake of the compound by bacterial cells, thereby enhancing its antimicrobial efficacy .
Enzyme Inhibition
Research indicates that NTB acts as an inhibitor for certain cytochrome P450 enzymes, specifically CYP2C9. This inhibition can influence drug metabolism and pharmacokinetics, making NTB a potential candidate for further studies in drug interactions and safety profiles .
Applications in Material Science
NTB is also utilized in the synthesis of polymeric materials. It plays a critical role in the activation of polybenzimidazole and is involved in polymerization reactions within polybenzimidazole films. The polymerization time is influenced by the concentration of NTB used, indicating its importance in material properties and performance .
Case Study 1: Detection of Salmonella enterica
In a study focusing on food safety, NTB was employed to enhance the detection sensitivity of Salmonella enterica. Its peroxidase-like activity was crucial for facilitating the biochemical reactions necessary for pathogen identification. The results demonstrated a significant reduction in detection time compared to traditional methods, showcasing NTB's potential as a rapid diagnostic agent .
Case Study 2: Polymerization Reactions
A recent investigation into the use of NTB in polymer chemistry revealed that varying concentrations of the compound affected the rate and efficiency of polymerization processes. The study concluded that NTB could be optimized for creating high-performance polymer films with tailored properties for specific applications such as membranes and coatings .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4,4',4''-nitrilotribenzoic acid in laboratory settings?
When handling this compound, researchers must adhere to strict safety measures:
- Respiratory protection : Use NIOSH-approved respirators (e.g., N95 masks or SCBA) to avoid inhalation of dust or aerosols.
- Personal protective equipment (PPE) : Wear impermeable gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Engineering controls : Work in a fume hood with local exhaust ventilation to minimize airborne exposure .
- Waste disposal : Decontaminate waste via incineration or chemical neutralization, complying with local regulations. Consult hazardous waste professionals for large-scale disposal .
Q. What synthetic methodologies are commonly used to prepare metal-organic frameworks (MOFs) with this compound as a linker?
A hydrothermal synthesis method is widely employed:
- Procedure : Combine this compound (H₃NTB) with metal salts (e.g., Ce(NO₃)₃) in a solvent mixture (DMF/H₂O/acetic acid) under solvothermal conditions (100–120°C, 12–24 hours). The acid acts as a tritopic linker, coordinating with metal nodes to form porous frameworks .
- Key parameters : pH control (4–6) and molar ratios of metal:linker (1:1 to 1:3) critically influence crystallinity and porosity. Post-synthetic activation (e.g., solvent exchange with methanol) removes unreacted precursors .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization involves:
- X-ray diffraction (XRD) : Resolves crystal structure and confirms MOF topology (e.g., Ce-MOF with Ce³⁺ nodes and NTB³⁻ linkers) .
- FTIR spectroscopy : Validates carboxylate coordination via shifts in C=O stretching bands (1700–1650 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability; NTB-based MOFs typically degrade above 300°C .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic oxidation performance of Ce-MOFs incorporating this compound?
Ce³⁺-NTB MOFs exhibit Fenton-like activity due to:
- Radical generation : Ce³⁺ facilitates H₂O₂ decomposition into hydroxyl radicals (•OH), which drive oxidation of substrates like styrene (53% conversion) or cinnamyl alcohol (100% conversion) .
- Selectivity control : The MOF’s porous structure (surface area ~1000 m²/g) restricts reactant orientation, favoring specific products (e.g., 75% selectivity for styrene oxide) .
- Recyclability : Ce-MOF retains >90% activity after 5 cycles, attributed to stable Ce–O bonds and minimal metal leaching .
Q. How can this compound enhance room-temperature phosphorescence (RTP) in supramolecular systems?
The carboxylate groups in NTB form hydrogen-bonded networks that suppress nonradiative decay:
- Hydrogen bonding : Rigidifies the molecular structure, reducing vibrational/rotational motions that quench triplet excitons .
- Energy transfer : The triphenylamine core in NTB promotes intersystem crossing (ISC), enabling blue RTP with lifetimes >100 ms .
- Applications : NTB-based hybrids improve interfacial charge transfer in perovskite solar cells, boosting device efficiency .
Q. What strategies address contradictions in reported catalytic efficiencies of NTB-based MOFs across studies?
Discrepancies arise from variations in:
- Oxidant selection : H₂O₂ vs. TBHP affects radical flux; TBHP yields higher styrene conversion (75%) but lower selectivity .
- Defect engineering : Synthetic conditions (e.g., reaction time, temperature) influence defect density, altering active site accessibility .
- Substrate diffusion : Smaller pore apertures (<10 Å) in some MOFs limit access to bulky substrates (e.g., Congo Red), reducing degradation rates .
Q. What advanced spectroscopic techniques probe the electronic interactions in NTB-containing supramolecular assemblies?
- Transient absorption spectroscopy (TAS) : Tracks triplet-state dynamics and exciton migration in RTP systems .
- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of metal nodes (e.g., Ce³⁺/Ce⁴⁺) and ligand coordination modes .
- Electron paramagnetic resonance (EPR) : Detects radical intermediates (e.g., •OH) during catalytic cycles .
Properties
IUPAC Name |
4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUOOBGPZWCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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